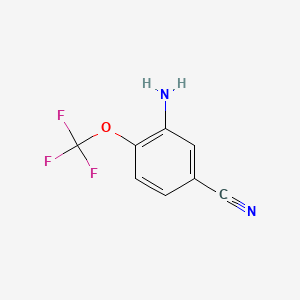

3-Amino-4-(trifluoromethoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

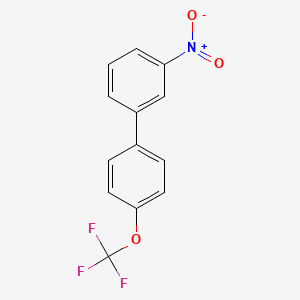

“3-Amino-4-(trifluoromethoxy)benzonitrile” is an aromatic ether . It is a key intermediate in the synthesis of fluvoxamine .

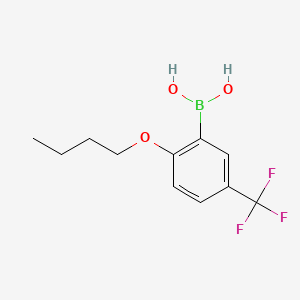

Molecular Structure Analysis

The molecular formula of “3-Amino-4-(trifluoromethoxy)benzonitrile” is C8H5F3N2O . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(trifluoromethoxy)benzonitrile” include a molecular weight of 202.14 , a density of 1.4±0.1 g/cm3 , a boiling point of 286.6±40.0 °C at 760 mmHg , and a flash point of 127.1±27.3 °C .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

- Application : 3-Amino-4-(trifluoromethoxy)benzonitrile (referred to as ATMB in the study) has been utilized as an additive in polymer solar cells (PSCs). The addition of ATMB significantly improved power conversion efficiencies (PCEs) of the PSCs.

- Mechanism : This improvement is attributed to enhanced short circuit current and fill factor. ATMB facilitates the ordering of the P3HT chains in the solar cells, leading to higher absorbance, larger crystal size, and enhanced hole mobility.

- Comparative Analysis : Devices with additives not containing fluorine atoms displayed lower PCEs than those with ATMB, highlighting the importance of fluorinated compounds in this context.

- Reference : Seonju Jeong, Sungho Woo, H. Lyu, Y. Han (2011).

Corrosion Inhibition

- Application : Benzonitrile derivatives, including 3-Amino-4-(trifluoromethoxy)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments.

- Efficacy : These compounds have shown excellent performance as corrosion inhibitors. They function as mixed-type inhibitors, affecting both the anodic and cathodic processes.

- Adsorption : The adsorption of these compounds on the mild steel surface obeys Langmuir's adsorption isotherm.

- Supporting Methods : The corrosion inhibition properties have been studied using methods like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy.

- Reference : A. Chaouiki, H. Lgaz, I. Chung, I. Ali, S. Gaonkar, K. Bhat, Rachid Salghi, H. Oudda, Mohammad I. Khan (2018).

Drug Synthesis Intermediate

- Application : 3-Amino-4-(trifluoromethoxy)benzonitrile is an intermediate in the synthesis of various pharmaceutical compounds.

- Methodology : It has been synthesized from m-fluoro-(trifluoromethyl)benzene via a sequence of reactions including bromination, Grignard reaction, cyanidation, and amination.

- Reference : Zhang Tong-bin (2012).

Lithium Ion Battery Cathode Additive

- Application : 4-(Trifluoromethyl)-benzonitrile, a compound structurally similar to 3-Amino-4-(trifluoromethoxy)benzonitrile, has been used as an electrolyte additive for high voltage lithium ion batteries.

- Performance Enhancement : This additive significantly improves the cyclic stability and capacity retention of the lithium nickel manganese oxide cathode.

- Mechanism : It forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution.

- Reference : Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, Shengan Xia (2014).

Safety And Hazards

“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQURZRBBZTFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697343 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

1220630-86-3 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.